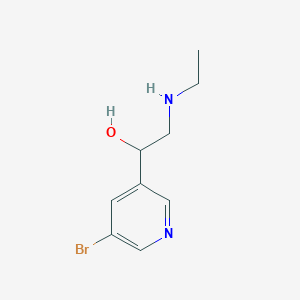
1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol is an organic compound that features a brominated pyridine ring attached to an ethylaminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol typically involves the bromination of pyridine derivatives followed by the introduction of the ethylaminoethanol group. One common method includes:
Bromination: Starting with 3-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Amination: The brominated intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.
Hydroxylation: Finally, the hydroxyl group is introduced through a reaction with an appropriate hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated bromination, and amination processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethylaminoethanol moiety can form hydrogen bonds with active site residues. This dual interaction facilitates the compound’s binding and modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chloropyridin-3-yl)-2-(ethylamino)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyridin-3-yl)-2-(ethylamino)ethanol: Contains a fluorine atom instead of bromine.
1-(5-Iodopyridin-3-yl)-2-(ethylamino)ethanol: Features an iodine atom in place of bromine.
Uniqueness
1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C9H13BrN2O |
|---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
1-(5-bromopyridin-3-yl)-2-(ethylamino)ethanol |
InChI |
InChI=1S/C9H13BrN2O/c1-2-11-6-9(13)7-3-8(10)5-12-4-7/h3-5,9,11,13H,2,6H2,1H3 |
InChI-Schlüssel |
ZCARCZSLZIFMED-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(C1=CC(=CN=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B13009617.png)
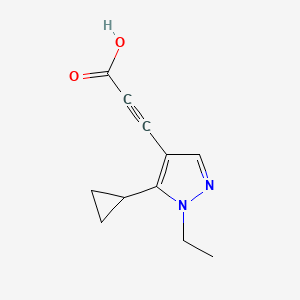
![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine](/img/structure/B13009629.png)
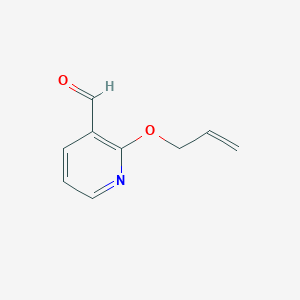
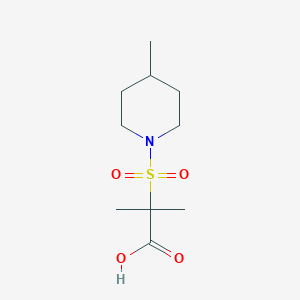
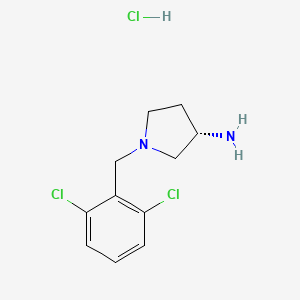

![4-Bromo-3-cyclopropylbenzo[d]isoxazole](/img/structure/B13009652.png)
![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)
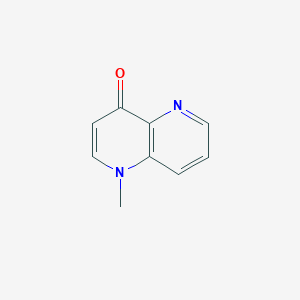
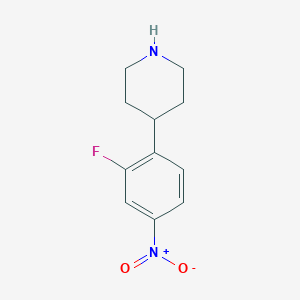
![6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13009686.png)
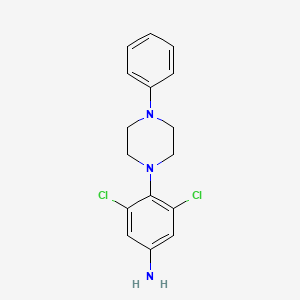
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13009703.png)
